molecular formula C29H46O B591298 28-Demethyl-beta-amyrone CAS No. 73493-60-4

28-Demethyl-beta-amyrone

Cat. No. B591298
CAS RN: 73493-60-4
M. Wt: 410.686
InChI Key: QQKXTWZLGUEVGX-DICJWPJSSA-N
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Description

“28-Demethyl-beta-amyrone” is a natural product of the lignan class . It is one of the main triterpenes from Pistacia lentiscus var. Chia . The IUPAC name for this compound is (4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3 (2H)-one .


Molecular Structure Analysis

The molecular formula of “28-Demethyl-beta-amyrone” is C29H46O . Its molecular weight is 410.67 .


Physical And Chemical Properties Analysis

  • CAS Number: 73493-60-4
  • Purity: 98%
  • Molecular Formula: C29H46O
  • Molecular Weight: 410.67

Scientific Research Applications

NMR Studies of Amyloid Beta-Peptides

  • The peptide homologous to residues 1-28 of beta-peptide, which is a component of amyloid deposits in Alzheimer's disease, was investigated using proton nuclear magnetic resonance (NMR) spectroscopy. This research provides insights into the secondary structure and the mechanism of alpha-helix to beta-sheet conversion, which is relevant to the understanding of Alzheimer's disease pathology (Zagorski & Barrow, 1992).

Protective Effects in Gastric Ulcer Models

  • δ-Amyrone was studied for its protective effects on ethanol-induced gastric ulcer in mice, demonstrating its potential as a therapeutic agent due to its ability to inhibit NF-κB signaling pathways and reduce the overproduction of inflammatory factors (Li et al., 2015).

Enhancement of Neuronal Survival

  • Amyloid beta-protein, specifically its first 28 residues, has been shown to enhance neuronal survival under certain culture conditions, which may contribute to understanding the progression of Alzheimer's disease (Whitson, Selkoe, & Cotman, 1989).

Anti-Inflammatory Effects

  • δ-Amyrone exhibits significant anti-inflammatory effects in various animal models, suggesting its potential as a bioactive agent for treating inflammatory conditions. This effect is related to its regulation of COX-2 (Niu et al., 2014).

Role in Alzheimer’s Research

  • CRANAD-28, a compound related to amyloid beta plaques, has been shown to be effective for imaging in Alzheimer's research, providing insights into plaque and microglia dynamics in Alzheimer's pathology (Ran et al., 2020).

Natural Occurrence in Plants

  • 28-Demethyl-beta-amyrone has been isolated from plant sources like Gambeya africana, indicating its natural occurrence and potential for various applications (Wandji et al., 2002).

Therapeutic Potential in Alzheimer's Disease

  • Beta-asarone, related to amyloid beta, shows potential for development as a therapeutic agent in Alzheimer's disease due to its effects on neuronal apoptosis and cognitive function (Geng et al., 2010).

Neuroprotective Activity

  • The β-peptide, specifically the 1-28 residues, enhances neuronal survival in vitro, indicating potential neuroprotective activities in neurodegenerative disorders like Alzheimer's disease (Whitson, Selkoe, & Cotman, 1989).

Mechanism of Action

Target of Action

28-Demethyl-beta-amyrone primarily targets Staphylococcal enterotoxins (SEs) , which are toxins produced by Staphylococcus bacteria. These enterotoxins are known to cause food poisoning and other severe infections .

Mode of Action

28-Demethyl-beta-amyrone interacts with SEs by binding to them, thereby neutralizing their toxic effects. This binding prevents the enterotoxins from interacting with host cells, which would otherwise lead to cellular damage and inflammation .

Biochemical Pathways

The compound affects pathways related to immune response and inflammation . By neutralizing SEs, 28-Demethyl-beta-amyrone reduces the activation of inflammatory pathways that are typically triggered by these toxins. This includes the inhibition of cytokine release, which is a key factor in the inflammatory response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 28-Demethyl-beta-amyrone are crucial for its bioavailability:

Result of Action

At the molecular level, 28-Demethyl-beta-amyrone’s action results in the neutralization of SEs , preventing them from causing cellular damage. At the cellular level, this leads to reduced inflammation and protection of cells from toxin-induced apoptosis (cell death) .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 28-Demethyl-beta-amyrone. For instance, the compound is stable at room temperature but should be stored at 4°C to maintain its potency over time.

: 28-Demethyl-beta-amyrone - CD BioGlyco

Safety and Hazards

When handling “28-Demethyl-beta-amyrone”, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

As “28-Demethyl-beta-amyrone” is an antitoxin and can effectively counteract the toxic effects of Staphylococcal enterotoxins (SEs) , it could be further studied for potential applications in treating conditions caused by these toxins.

properties

IUPAC Name

(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3/t19-,20-,22+,23-,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKXTWZLGUEVGX-DICJWPJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@H]5[C@H]4CC(CC5)(C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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